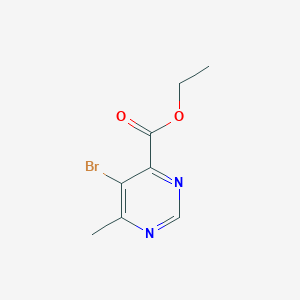
4-Isobutyl-2-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isobutyl group at position 4, a methyl group at position 2, and a carboxylic acid group at position 5 of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-2-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and amines followed by cyclization and functional group modifications. For instance, the reaction between 2-methyl-4-isobutylpyrimidine and a suitable carboxylating agent under controlled conditions can yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isobutyl-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield oxidized derivatives such as carboxylates.
- Reduction can produce alcohols or other reduced forms.
- Substitution reactions can result in various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Isobutyl-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-isobutyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid: Similar structure but with different substitution pattern.
4-Isobutyl-2-methylpyrimidine-3-carboxylic acid: Similar structure with carboxylic acid group at position 3.
Uniqueness: 4-Isobutyl-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group at position 4 and the carboxylic acid group at position 5 provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-9-8(10(13)14)5-11-7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
VGHOIAWFUXIKTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)

![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)


![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)



